

# Omaveloxolone: A Comparative Analysis Against the Standard of Care in Friedreich's Ataxia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Omaveloxolone

Cat. No.: B612239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **omaveloxolone** (brand name SKYCLARYS®), the first and only FDA-approved treatment for Friedreich's ataxia (FA), against the previous standard of care, which was primarily supportive and symptom-based management.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#)[\[6\]](#) Prior to the approval of **omaveloxolone**, there were no disease-modifying therapies for this rare, genetic, neurodegenerative disorder.[\[2\]](#)[\[7\]](#) Therefore, this comparison guide focuses on the pivotal clinical trial data that established **omaveloxolone**'s efficacy against a placebo, representing the baseline in the absence of an approved pharmacological treatment.

## Mechanism of Action: Activating the Nrf2 Pathway

**Omaveloxolone** is a semi-synthetic triterpenoid that acts as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[\[8\]](#)[\[9\]](#) In Friedreich's ataxia, the genetic mutation leads to a deficiency of the frataxin protein, resulting in mitochondrial dysfunction, oxidative stress, and inflammation, which collectively drive neurodegeneration.[\[1\]](#) The Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress.[\[8\]](#) **Omaveloxolone** is thought to work by binding to Keap1, a protein that normally promotes the degradation of Nrf2.[\[8\]](#) By inhibiting this interaction, **omaveloxolone** allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of numerous antioxidant and anti-inflammatory genes.[\[8\]](#) [\[9\]](#) This action is believed to restore mitochondrial function, reduce oxidative stress, and inhibit pro-inflammatory signaling.[\[10\]](#)

**Caption:** Omaveloxolone's mechanism of action via Nrf2 pathway activation.

## Clinical Performance: The MOXle Trial

The pivotal study for the approval of **omaveloxolone** was the MOXle trial (NCT02255435), a multi-center, double-blind, placebo-controlled, randomized registrational Phase 2 trial.[10][11] This study evaluated the efficacy and safety of **omaveloxolone** in patients with Friedreich's ataxia.

### Experimental Protocol: MOXle Part 2

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at 11 institutions across the United States, Europe, and Australia.[11]
- Participants: 103 eligible patients with genetically confirmed Friedreich's ataxia, aged 16 to 40 years, with baseline modified Friedreich's Ataxia Rating Scale (mFARS) scores between 20 and 80.[11][12]
- Randomization: Patients were randomized on a 1:1 basis to receive either 150 mg of **omaveloxolone** (n=51) or a placebo (n=52) orally once daily for 48 weeks.[11]
- Primary Outcome: The primary endpoint was the change from baseline in the mFARS score at 48 weeks compared to placebo.[11] The mFARS is a clinical assessment of disease progression that evaluates swallowing and speech, upper and lower limb coordination, and upright stability.[12]
- Secondary Outcomes: The trial also assessed various secondary endpoints, although specific details on these are less prominently reported in the initial announcements.
- Extension Phase: After the 48-week trial, participants had the option to enroll in an open-label extension study where all patients received **omaveloxolone**.[12]

[Click to download full resolution via product page](#)

**Caption:** Experimental workflow of the pivotal MOXle Part 2 trial.

## Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from the MOXIE trial, comparing **omaveloxolone** to placebo.

## Table 1: Primary Efficacy Endpoint - Change in mFARS Score at 48 Weeks

| Group                | Baseline mFARS (Mean) | Change from Baseline (Mean $\pm$ SE) | Placebo-Corrected Difference (Mean $\pm$ SE) | p-value |
|----------------------|-----------------------|--------------------------------------|----------------------------------------------|---------|
| Omaveloxolone (n=40) | Not explicitly stated | -1.55 $\pm$ 0.69                     | -2.40 $\pm$ 0.96                             | 0.014   |
| Placebo (n=42)       | Not explicitly stated | +0.85 $\pm$ 0.64                     |                                              |         |

\*Full analysis set as reported in the primary publication.[\[11\]](#)

The results demonstrated a statistically significant improvement in neurological function for patients treated with **omaveloxolone** compared to those who received a placebo.[\[11\]](#)[\[13\]](#) Patients in the **omaveloxolone** group experienced a mean improvement (decrease) in their mFARS score, while the placebo group showed a worsening of symptoms (increase in score).[\[13\]](#)

## Table 2: Common Treatment-Emergent Adverse Events (TEAEs)

This table lists TEAEs that occurred in  $\geq 10\%$  of patients receiving **omaveloxolone** with at least a 5% higher incidence than the placebo group.[\[14\]](#)

| Adverse Event                             | Omaveloxolone Group (%) | Placebo Group (%)        |
|-------------------------------------------|-------------------------|--------------------------|
| Alanine Aminotransferase (ALT) Increase   | 37%                     | Not specified, but lower |
| Aspartate Aminotransferase (AST) Increase | 37%                     | Not specified, but lower |
| Headache                                  | 37%                     | Not specified, but lower |
| Nausea                                    | 33%                     | Not specified, but lower |
| Abdominal Pain                            | 29%                     | Not specified, but lower |
| Fatigue                                   | 24%                     | Not specified, but lower |
| Diarrhea                                  | 20%                     | Not specified, but lower |
| Musculoskeletal Pain                      | 20%                     | Not specified, but lower |
| Oropharyngeal Pain                        | >10%                    | Not specified, but lower |
| Muscle Spasm                              | >10%                    | Not specified, but lower |
| Back Pain                                 | >10%                    | Not specified, but lower |
| Influenza                                 | >10%                    | Not specified, but lower |
| Decreased Appetite                        | >10%                    | Not specified, but lower |

Adverse events were generally mild to moderate in severity.[\[14\]](#) The elevations in liver aminotransferases were noted to be transient and reversible, without signs of liver injury such as elevated bilirubin.[\[11\]](#)[\[15\]](#) Most of these adverse events were reported to occur with less frequency after the first 12 weeks of treatment.[\[14\]](#)

## Conclusion

**Omaveloxolone** represents a significant advancement in the treatment of Friedreich's ataxia, being the first therapy to demonstrate a significant improvement in neurological function in a robust clinical trial.[\[6\]](#)[\[10\]](#)[\[11\]](#) While the standard of care was previously limited to managing symptoms, **omaveloxolone** offers a targeted, disease-modifying approach by activating the Nrf2 pathway to counter the downstream effects of frataxin deficiency. The MOXIE trial provides

clear evidence of its efficacy in slowing disease progression as measured by the mFARS, establishing a new benchmark for therapeutic intervention in this patient population. The safety profile is considered generally acceptable, with the most common adverse events being transient elevations in liver enzymes, headache, and gastrointestinal issues.[\[11\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mechanism of Action - SKYCLARYS® (omaveloxolone) [skyclaryshcp.com]
- 2. Omaveloxolone approved for patients aged 16 years and older with Friedreich ataxia (FRDA): A therapeutics bulletin of the American College of Medical Genetics and Genomics (ACMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. hcplive.com [hcplive.com]
- 5. FDA Approves Skyclarys for Friedreich's Ataxia [pharmacypracticenews.com]
- 6. Omaveloxolone for the treatment of Friedreich ataxia: clinical trial results and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ataxia.org [ataxia.org]
- 8. What is the mechanism of Omaveloxolone? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Reata's omaveloxolone succeeds in Friedreich's ataxia study [clinicaltrialsarena.com]
- 11. Safety and Efficacy of Omaveloxolone in Friedreich Ataxia (MOXIE Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Trial Results - SKYCLARYS® (omaveloxolone) [skyclarys.com]
- 13. Reata Announces Positive Topline Results from the MOXIE [globenewswire.com]
- 14. neurology.org [neurology.org]
- 15. Reata Pharmaceuticals Announces FDA Approval of SKYCLARYS™ (Omaveloxolone), the First and Only Drug Indicated for Patients with Friedreich's Ataxia [businesswire.com]

- To cite this document: BenchChem. [Omaveloxolone: A Comparative Analysis Against the Standard of Care in Friedreich's Ataxia]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612239#benchmarking-omaveloxolone-s-performance-against-standard-of-care-treatments\]](https://www.benchchem.com/product/b612239#benchmarking-omaveloxolone-s-performance-against-standard-of-care-treatments)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)